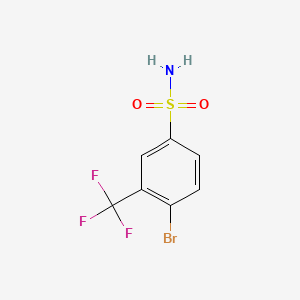

4-Bromo-3-(trifluoromethyl)benzenesulfonamide

Description

Historical Context of Sulfonamide Chemistry

Sulfonamide chemistry emerged as a cornerstone of medicinal chemistry following Gerhard Domagk’s 1932 discovery of Prontosil, the first synthetic antibacterial agent effective against streptococcal infections. Prontosil, a prodrug metabolized to sulfanilamide, marked the advent of systemic antibiotic therapy and spurred the development of over 5,400 sulfonamide derivatives by 1945. This breakthrough demonstrated that structural modifications to the sulfanilamide scaffold could enhance therapeutic efficacy while reducing toxicity. For instance, replacing the para-aminobenzene moiety with halogenated or alkyl substituents improved solubility and target specificity.

The sulfonamide group’s versatility stems from its ability to act as a bioisostere for carboxylic acids, enabling interactions with enzymatic active sites through hydrogen bonding and electrostatic forces. Early research revealed that sulfonamides inhibit bacterial dihydropteroate synthase by mimicking p-aminobenzoic acid, a critical cofactor in folate biosynthesis. This mechanistic insight fueled rational drug design efforts, culminating in derivatives like sulfapyridine (1937) and sulfamethoxazole (1961), which expanded the spectrum of treatable infections.

Significance of Halogenated Sulfonamides in Chemical Research

Halogenation has proven pivotal in optimizing sulfonamide pharmacology. Introducing halogens such as bromine, chlorine, or fluorine enhances metabolic stability, lipophilicity, and target affinity. For example:

Bromine, with its large atomic radius and polarizable electron cloud, facilitates π-stacking interactions in aromatic systems and stabilizes transition states in enzymatic reactions. This property is exploited in 4-bromo-3-(trifluoromethyl)benzenesulfonamide, where bromine enhances binding to hydrophobic pockets in target proteins.

Importance of Trifluoromethylated Aromatic Compounds

Trifluoromethyl (-CF~3~) groups impart unique electronic and steric properties to aromatic systems. The -CF~3~ moiety’s strong electron-withdrawing effect (-I) increases oxidative stability and resistance to cytochrome P450-mediated metabolism. Additionally, its lipophilicity (π = 0.88) improves membrane permeability, making trifluoromethylated compounds valuable in CNS drug design.

Recent advances in trifluoromethylation methodologies have expanded access to these derivatives:

| Method | Reagent | Application Example | Yield |

|---|---|---|---|

| Photoredox catalysis | CF~3~SO~2~Cl | Trifluoromethylation of heteroarenes | 85–92% |

| Copper-mediated cross-coupling | CF~3~CO~2~K | Flow synthesis of aryl-CF~3~ compounds | 78–96% |

| Superacid-mediated condensation | CF~3~SO~3~H/C~6~H~6~ | Syn-selective indane formation | 88–98% |

In this compound, the -CF~3~ group synergizes with bromine to create a sterically hindered, electron-deficient aromatic core. This configuration enhances interactions with sulfonamide-binding enzymes like carbonic anhydrase, where the -CF~3~ group participates in hydrophobic contacts with Ala-65 and Val-121. Furthermore, the compound’s low pK~a~ (~5.6) ensures ionization at physiological pH, promoting solubility and reducing renal crystallization risks.

Properties

IUPAC Name |

4-bromo-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO2S/c8-6-2-1-4(15(12,13)14)3-5(6)7(9,10)11/h1-3H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQUUOLHRLZCAIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380898 | |

| Record name | 4-Bromo-3-(trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-64-0 | |

| Record name | 4-Bromo-3-(trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 351003-64-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(trifluoromethyl)benzenesulfonamide typically involves the sulfonation of 4-bromo-3-(trifluoromethyl)aniline. The process includes the following steps:

Nitration: 4-Bromo-3-(trifluoromethyl)aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 4-bromo-3-(trifluoromethyl)nitrobenzene.

Reduction: The nitro group is then reduced to an amine group using a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid.

Sulfonation: The resulting 4-bromo-3-(trifluoromethyl)aniline is sulfonated using chlorosulfonic acid to yield this compound

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of nitration, reduction, and sulfonation, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The sulfonamide group can be reduced to a sulfonic acid or a sulfonyl chloride under specific conditions.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives

Common Reagents and Conditions:

Substitution: Reagents such as sodium amide, thiourea, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions

Major Products:

- Substitution reactions yield various substituted benzenesulfonamides.

- Reduction reactions produce sulfonic acids or sulfonyl chlorides.

- Oxidation reactions result in sulfonic acid derivatives .

Scientific Research Applications

4-Bromo-3-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design and development.

Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

4-Bromo-3-(hydroxymethyl)benzenesulfonamide

- Molecular Formula: C₇H₈BrNO₃S

- Molecular Weight : 266.11 g/mol

- Key Differences :

4-Bromo-N-(4-ethoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide

Modifications to the Sulfonamide Group

4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide

- Molecular Formula: C₉H₁₀BrF₃NO₂S

- Molecular Weight : 334.21 g/mol

- Key Differences: Dimethylation (-N(CH₃)₂) reduces hydrogen-bonding capacity, increasing lipophilicity (logP ~2.5) .

Sulfonyl Chloride Derivatives

Bioactive Analogues

Celecoxib

- Structure : Diarylpyrazole with sulfonamide group.

- Key Differences :

4-Bromo-3-(trifluoromethyl)benzoic Acid

Physicochemical and Reactivity Comparison

Biological Activity

4-Bromo-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This compound exhibits diverse mechanisms of action, primarily through enzyme inhibition, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₅BrF₃N₁O₂S, with a molecular weight of approximately 303.08 g/mol. The presence of a bromine atom and a trifluoromethyl group on the benzene ring contributes to its unique chemical properties, enhancing its reactivity and biological activity.

Enzyme Inhibition : The primary mechanism by which this compound exerts its biological effects is through the inhibition of specific enzymes. Notably, it has been shown to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in biological systems. This inhibition can lead to alterations in pH regulation and fluid balance within tissues.

Target Interactions : Research indicates that the compound interacts with various molecular targets, including proteins involved in cancer pathways. For instance, it has been identified as a potential inhibitor of the S100A2-p53 protein-protein interaction, which is significant in pancreatic cancer treatment . This interaction suggests that the compound could disrupt critical signaling pathways involved in tumorigenesis.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it was found to inhibit cell growth in MiaPaCa-2 pancreatic cancer cells with an IC₅₀ value of approximately 2.97 μM . The compound's ability to target multiple cancer cell lines indicates its potential as a broad-spectrum anticancer agent.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. It has shown promising results against various bacterial strains, suggesting potential applications in treating bacterial infections. The sulfonamide moiety is known for its antibacterial effects, which may be enhanced by the presence of halogen substituents.

Case Studies and Research Findings

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound is influenced by its structural characteristics. The presence of halogen atoms can enhance lipophilicity and membrane permeability, potentially improving bioavailability. However, further studies are required to elucidate its pharmacokinetic parameters fully.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-3-(trifluoromethyl)benzenesulfonamide, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via sulfonylation of 4-bromo-3-(trifluoromethyl)aniline using sulfonic acid chlorides, followed by amidation. Key steps include controlling reaction temperature (0–5°C for sulfonyl chloride formation) and using aqueous ammonia for amidation. Purity is validated via HPLC (>95% purity threshold) and H/F NMR to confirm substituent positions and absence of byproducts. Melting point consistency (e.g., 175–180°C) also serves as a purity indicator .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : H NMR identifies aromatic protons (δ 7.5–8.0 ppm) and sulfonamide NH (δ 5.5–6.0 ppm). F NMR confirms the trifluoromethyl group (δ -60 to -65 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving Br and CF spatial orientations. Discrepancies in bond angles/thermal parameters require iterative refinement .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (theoretical: 318.1 g/mol) and isotopic patterns for bromine .

Advanced Research Questions

Q. How do the bromine and trifluoromethyl substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. The electron-withdrawing trifluoromethyl group deactivates the benzene ring, requiring Pd catalysts with strong electron-donating ligands (e.g., SPhos). Kinetic studies (via F NMR monitoring) reveal slower reaction rates compared to non-fluorinated analogs. Computational DFT analysis (e.g., B3LYP/6-31G*) predicts charge distribution effects on transition states .

Q. What role does this compound play in inhibiting specific protein targets, and how is this studied?

- Methodological Answer : The sulfonamide moiety binds to hydrophobic pockets in enzymes like carbonic anhydrase or transthyretin (TTR). Crystallographic studies (PDB: 4FI8) show bromine occupying halogen-bonding sites, while the CF group enhances binding entropy. Competitive inhibition assays (IC determination) use fluorescence quenching or ITC (isothermal titration calorimetry) to quantify affinity. Mutagenesis studies (e.g., TTR-Y78A) validate residue-specific interactions .

Q. How can contradictions in crystallographic data during structure determination be resolved?

- Methodological Answer : Discrepancies in thermal displacement parameters or occupancy ratios arise from disordered Br/CF groups. Strategies include:

- Twinned Data Refinement : SHELXL’s TWIN/BASF commands model pseudo-merohedral twinning.

- High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å).

- Validation Tools : R cross-validation and Ramachandran plots ensure model accuracy .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. non-polar solvents?

- Methodological Answer : The compound’s solubility dichotomy (e.g., low in water but high in DMSO) stems from sulfonamide hydrogen-bonding capacity and CF hydrophobicity. Quantitative analysis via Hansen solubility parameters (HSPiP software) identifies optimal solvents (e.g., acetone: δD=15.5, δP=10.4). Conflicting literature reports may arise from impurities; replicate measurements with standardized purity checks (HPLC) are critical .

Structure-Activity Relationship (SAR) Studies

Q. What structural modifications enhance the compound’s bioactivity while maintaining stability?

- Methodological Answer :

- Bromine Replacement : Substituting Br with iodine increases halogen-bonding strength but reduces metabolic stability (e.g., CYP450 oxidation).

- Sulfonamide Derivatives : N-alkylation (e.g., N-methyl) improves membrane permeability (logP reduction by 0.5–1.0).

- CF Positioning : Meta-substitution (vs. para) alters steric hindrance in enzyme binding pockets. MD simulations (AMBER) guide rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.